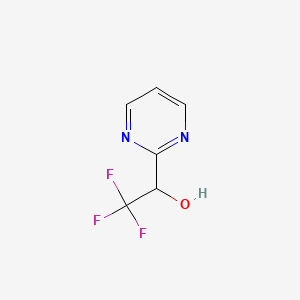
2,2,2-Trifluoro-1-(pyrimidin-2-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-1-(pyrimidin-2-yl)ethan-1-ol is an organic compound characterized by the presence of a trifluoromethyl group and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(pyrimidin-2-yl)ethan-1-ol typically involves the reaction of pyrimidine derivatives with trifluoroacetaldehyde. One common method includes the use of a base such as sodium hydride to deprotonate the pyrimidine, followed by the addition of trifluoroacetaldehyde. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction conditions, leading to consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(pyrimidin-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.
Reduction: Formation of trifluoromethyl alcohols or amines.
Substitution: Introduction of various functional groups into the pyrimidine ring.
Scientific Research Applications
2,2,2-Trifluoro-1-(pyrimidin-2-yl)ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors in the central nervous system.
Materials Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors and liquid crystals.
Biological Studies: It serves as a probe in biochemical assays to study enzyme kinetics and protein-ligand interactions.
Mechanism of Action
The mechanism by which 2,2,2-Trifluoro-1-(pyrimidin-2-yl)ethan-1-ol exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The pyrimidine ring can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or activation of enzymatic functions .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-1-(pyridin-2-yl)ethan-1-ol: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2,2,2-Trifluoro-1-(1H-pyrrol-2-yl)ethan-1-ol: Contains a pyrrole ring instead of a pyrimidine ring.
1-Trifluoroacetyl piperidine: Features a piperidine ring instead of a pyrimidine ring.
Uniqueness
2,2,2-Trifluoro-1-(pyrimidin-2-yl)ethan-1-ol is unique due to the presence of the pyrimidine ring, which offers distinct electronic properties and hydrogen bonding capabilities compared to other similar compounds. This uniqueness makes it particularly valuable in the design of pharmaceuticals and advanced materials .
Properties
Molecular Formula |
C6H5F3N2O |
|---|---|
Molecular Weight |
178.11 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-pyrimidin-2-ylethanol |
InChI |
InChI=1S/C6H5F3N2O/c7-6(8,9)4(12)5-10-2-1-3-11-5/h1-4,12H |
InChI Key |
JWUGXEDZUBVOLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)C(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















